molecular formula C13H17N5O2 B2573829 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 901735-56-6

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Cat. No. B2573829
CAS RN: 901735-56-6
M. Wt: 275.312
InChI Key: XNOXNSAZRKDWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid” is a complex organic molecule that contains several functional groups, including a piperidine ring, a 1,2,4-triazole ring, and a pyridazine ring . It belongs to the class of compounds known as azoles, which are of great interest to organic and medicinal chemists due to their potential for a broad spectrum of biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C13H17N5O2, and it has a molecular weight of 275.312. The structure includes a piperidine ring, a 1,2,4-triazole ring, and a pyridazine ring, all of which are connected in a specific arrangement.


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the literature, compounds containing 1,2,4-triazole rings are known to participate in a variety of chemical reactions . These reactions often involve the nitrogen atoms in the triazole ring and can lead to the formation of a wide range of products .

Scientific Research Applications

Antihistaminic and Anti-inflammatory Activities

A study on a series of [1, 2, 4]triazolo[1, 5-b]pyridazines, which include derivatives structurally related to 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid, revealed compounds with potent antihistaminic activity and an inhibitory effect on eosinophil infiltration. Specifically, a compound identified as TAK-427 demonstrated both antihistaminic and anti-inflammatory activities, making it a candidate for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Molecular Docking and In Vitro Screening

A study focused on the synthesis and in vitro screening of novel pyridine and fused pyridine derivatives, including triazolopyridines, for antimicrobial and antioxidant activities. Through molecular docking screenings towards GlcN-6-P synthase, some derivatives demonstrated moderate to good binding energies, suggesting potential biological applications (Flefel et al., 2018).

Anti-Diabetic Drug Development

Research into triazolo-pyridazine-6-yl-substituted piperazines explored their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This study underlines the importance of these compounds in developing new therapies for diabetes, with certain derivatives displaying excellent antioxidant and insulinotropic activity (Bindu et al., 2019).

Antibacterial and Antifungal Activities

A new series of 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and tested for their antibacterial and antifungal activities. The study showed significant biological activity against various microorganisms, highlighting the potential of these compounds in antimicrobial applications (Suresh et al., 2016).

Future Directions

The future directions for research on this compound and related compounds are likely to involve further exploration of their potential biological activities. The 1,2,4-triazole ring is a common feature in many bioactive compounds, and there is ongoing interest in developing new compounds with this feature that have improved efficacy and selectivity .

properties

IUPAC Name

3-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c19-13(20)7-6-11-15-14-10-4-5-12(16-18(10)11)17-8-2-1-3-9-17/h4-5H,1-3,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOXNSAZRKDWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3CCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.